N-(3-methyl-4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
Description
N-(3-methyl-4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a pyrazole core substituted with a pyridine ring. This structure integrates sulfamoyl and acetamide pharmacophores, which are commonly associated with bioactivity in medicinal chemistry, including anti-inflammatory and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[3-methyl-4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-13-9-16(22-14(2)25)6-7-19(13)28(26,27)21-12-17-10-18(23-24(17)3)15-5-4-8-20-11-15/h4-11,21H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKMUFCBJSJKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of cyanoacetohydrazides, which are known to be precursors in reactions leading to the construction of heterocycles. These heterocycles are often involved in various biological activities, suggesting that the compound may interact with multiple targets.
Mode of Action
It is known that cyanoacetohydrazides can act as both an n- and c-nucleophile. This suggests that the compound may interact with its targets through nucleophilic attack, leading to the formation of heterocyclic compounds.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential to form a variety of heterocyclic compounds. These heterocycles can interact with various biological targets, leading to changes in cellular processes.
Biological Activity
N-(3-methyl-4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a multi-functional structure that includes a pyridine ring, a pyrazole moiety, and a sulfamoyl group. Its synthesis typically involves multi-step reactions that integrate various organic synthesis techniques.
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available derivatives of pyridine and pyrazole.
- Reagents : Common reagents include acetic anhydride for acetylation and sulfonyl chlorides for sulfamoylation.
- Reaction Conditions : The reactions are usually carried out under controlled temperature and pH to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Assays : Various derivatives have been tested against several cancer cell lines, revealing IC50 values indicating their potency. For example, compounds derived from similar structures exhibited IC50 values ranging from 36 nM to 359 nM against different cancer types, including liver and gastric cancers .
The biological activity is believed to stem from multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : It appears to modulate pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Comparative Analysis of Related Compounds
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 58 | Liver Cancer (HA22T) |
| Compound B | 120 | Gastric Cancer (NUGC) |
| Compound C | 40 | Gastric Cancer (DLDI) |
Study 1: Cytotoxicity Evaluation
A study conducted by Ezz El-Arab et al. evaluated the cytotoxic effects of various pyrazole derivatives, including those similar to this compound). The findings indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the presence of electronegative groups in the structure could enhance binding affinity to target proteins involved in cancer progression. This was supported by molecular docking studies that suggested favorable interactions between the compound and key enzymes in metabolic pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its pyrazole-pyridine hybrid scaffold and sulfamoyl linkage. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Pharmacological Comparison
While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated from structurally related molecules:
- Anti-exudative Activity : Triazole-furan acetamides demonstrated significant anti-exudative effects in rat models at 50–100 mg/kg doses . The pyridine group in the target compound may enhance bioavailability, but its larger size could reduce diffusion efficiency.
- This contrasts with furan-triazole derivatives, which primarily target inflammatory pathways .
Research Findings and Limitations
- Anti-Exudative Potential: While furan-triazole acetamides reduced edema in rats by 40–60% , the target compound’s pyridine group may improve CNS penetration but requires empirical validation.
- Knowledge Gaps: The evidence lacks direct bioactivity or toxicity data for the target compound, necessitating further in vitro/in vivo studies.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
- Methodology :
- Multi-step synthesis : Begin with precursor functionalization (e.g., pyrazole-thiol formation via refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment) .
- Sulfanylation : React intermediates with 2-chloroacetonitrile in DMF under controlled pH (8–9) and temperature (60–80°C) to introduce sulfanyl groups .
- Acetamide coupling : Use coupling agents like EDCI/HOBt in anhydrous DCM, monitored by TLC .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and reaction time (6–12 hours) to minimize side products. Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
Q. Which analytical techniques are essential for structural validation?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Identify pyrazole (δ 7.2–8.1 ppm), pyridine (δ 8.5–9.0 ppm), and acetamide (δ 2.1–2.3 ppm) protons .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical value) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (3:1) at 4°C.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Refinement : Apply SHELXL-2018 for structure solution, addressing disorders in pyridyl/pyrazole rings .
- Software tools : ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds between sulfamoyl and acetamide groups) .
Q. How do structural modifications (e.g., pyrazole/pyridine substitution) affect bioactivity?
- Structure-Activity Relationship (SAR) :
- Pyridine position : 3-Pyridyl (vs. 4-pyridyl) enhances kinase inhibition due to better π-π stacking with ATP-binding pockets .
- Methyl groups : 3-Methyl on pyrazole improves metabolic stability by reducing CYP450 oxidation .
- Case Study :
| Compound | Modification | IC50 (nM) | Target |
|---|---|---|---|
| Parent compound | None | 12.3 | EGFR |
| 4-Pyridyl analog | Pyridine substitution | 45.7 | EGFR |
| 3-Methyl-removed analog | Pyrazole demethylation | >1000 | EGFR |
| Data from in vitro kinase assays . |
Q. How to address contradictory bioactivity data across studies?
- Possible causes :
- Purity variability : Re-test compounds using standardized HPLC protocols .
- Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS) and incubation times .
- Resolution :
- Dose-response curves : Use 8-point dilutions (1 nM–100 µM) to calculate accurate IC50 values.
- Positive controls : Include reference inhibitors (e.g., Gefitinib for EGFR) to validate assay reliability .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with EGFR (PDB: 1M17) to simulate binding. Key interactions:
- Sulfamoyl group with Lys721 (hydrogen bond).
- Pyridine ring with Phe723 (π-π stacking) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) .
Methodological Guidelines
-
Synthetic Reproducibility :
- Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) .
- Share raw NMR/HPLC data via repositories like Zenodo for peer validation .
-
Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
